molecular formula C18H16F2N2OS B2412014 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226429-48-6

1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2412014
CAS No.: 1226429-48-6
M. Wt: 346.4
InChI Key: GYSCSNCZPOKUTM-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a high-purity chemical compound intended for research and development purposes. This specialty imidazole derivative features a difluoromethoxy phenyl group and a p-tolyl substituent, a structural motif found in compounds investigated for neurological research . The compound is structurally related to other molecules that have been studied for their activity on neurological targets, such as the serotonin transporter (SERT) . Its specific substitutions, including the methylthio and difluoromethoxy groups, are often explored to modulate the compound's lipophilicity, metabolic stability, and binding affinity in pharmacological research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can leverage this compound as a key intermediate or building block in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds for biological screening . For specific handling, storage, and safety information, please refer to the provided Safety Data Sheet.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-methylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-12-3-5-13(6-4-12)16-11-21-18(24-2)22(16)14-7-9-15(10-8-14)23-17(19)20/h3-11,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCSNCZPOKUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{16}F_2N_2OS
  • IUPAC Name : this compound

Biological Activity Overview

Imidazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections summarize the key areas of activity for the compound .

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, a series of imidazole compounds were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited substantial zones of inhibition, indicating their potential as antimicrobial agents.

Compound Zone of Inhibition (mm)
120
222
325
Streptomycin33

Source: Jain et al.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. A study focused on the cytotoxic effects of various imidazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain compounds exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutic agents like doxorubicin.

  • Key Findings :
    • Compounds with halogen substitutions (e.g., bromine, chlorine) showed enhanced activity.
    • Synergistic effects were observed when combined with doxorubicin, particularly in the MDA-MB-231 cell line.

Source: Umesha et al.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines, suggesting their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological properties. For example:

  • Difluoromethoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Methylthio Group : Contributes to increased antibacterial activity by altering binding affinity to bacterial targets.

Case Studies

  • Antitubercular Activity :
    A study screened a library of imidazo-pyrazole derivatives for antitubercular activity. The results indicated that some compounds could inhibit Mycobacterium tuberculosis growth by over 90%, highlighting their potential as new therapeutic agents against tuberculosis.
  • Antimalarial Activity :
    Research on chloroquine-pyrazole analogues demonstrated significant in vitro activity against Plasmodium falciparum, suggesting that modifications to the imidazole structure could yield effective antimalarial drugs.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that imidazole derivatives, including 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, exhibit significant antimicrobial properties. A study highlighted that modifications in the imidazole structure can enhance its efficacy against various microbial strains. The compound's ability to interact with biological macromolecules makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Properties
Imidazole derivatives have been shown to possess anti-inflammatory and analgesic activities. The presence of specific substituents, such as the difluoromethoxy and methylthio groups, may contribute to these effects by modulating inflammatory pathways. This makes the compound a potential candidate for treating conditions characterized by inflammation and pain .

Anticancer Potential
The structural similarity of imidazole derivatives to histidine allows them to bind effectively to protein targets involved in cancer pathways. Studies have suggested that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects .

Agricultural Applications

Pesticide Development
The compound has potential applications in agrochemicals, particularly as a pesticide or fungicide. Its structural characteristics may allow it to disrupt biochemical processes in pests or pathogens, providing an effective means of crop protection. Regulatory frameworks for pesticide registration often require detailed studies on the efficacy and safety of such compounds .

Material Science Applications

Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis or as precursors for novel materials with specific electronic or optical properties .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various imidazole derivativesShowed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents
Anti-inflammatory ResearchInvestigated the effects of imidazole derivatives on inflammatory markersFound that certain substitutions enhanced anti-inflammatory responses in vitro
Cancer Cell Line StudyAssessed the impact of imidazole compounds on cancer cell proliferationIndicated that the compound could inhibit growth in specific cancer cell lines, warranting further investigation into its mechanism of action

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole?

Methodological Answer: The compound can be synthesized via multicomponent reactions involving aryl aldehydes, amines, and thioureas under optimized conditions. For example, describes a protocol using palladium catalysts and triethylamine in methanol under reflux to achieve C-H bond functionalization, yielding structurally related imidazole derivatives. Key steps include:

  • Catalyst selection : Pd(OAc)₂ or PdCl₂ for cross-coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yields compared to non-polar alternatives.
  • Characterization : Confirm purity via HPLC and structural identity using 1H^1H/13C^{13}C NMR (e.g., δ 7.8–8.2 ppm for imidazole protons) and FT-IR (C-S stretch at ~650 cm1^{-1}) .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

  • NMR : 1H^1H NMR detects aromatic protons (δ 6.5–8.0 ppm), while 19F^{19}F NMR identifies difluoromethoxy groups (δ -140 to -150 ppm) .
  • X-ray crystallography : demonstrates that weak C–H⋯F/N hydrogen bonds stabilize the crystal lattice, with dihedral angles between substituents (e.g., 12.65° for fluoromethoxy groups) confirming spatial arrangement .
  • Elemental analysis : Carbon/hydrogen/nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational docking predict the biological targets of this compound?

Methodological Answer: AutoDock Vina ( ) is widely used for virtual screening:

  • Grid parameterization : Define binding pockets using coordinates from PDB structures (e.g., TGR5 receptor in ).
  • Scoring function : Analyze binding affinities (ΔG < -8 kcal/mol suggests strong interactions).
  • Validation : Compare docking poses with experimental co-crystal structures (e.g., ’s C–H⋯F interactions) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Address them via:

  • Dose-response curves : Use EC50_{50} values to standardize potency comparisons (e.g., reports TGR5 activation at 10 nM).
  • Metabolic stability assays : Incubate with liver microsomes to identify degradation products affecting activity .
  • Batch-to-batch purity analysis : Employ LC-MS to detect trace impurities (>98% purity required for reliable SAR) .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

Methodological Answer: Systematic substitutions (e.g., replacing p-tolyl with bromophenyl) reveal key trends:

  • Electron-withdrawing groups : Fluorine or trifluoromethyl at the 4-position enhance metabolic stability ( shows improved half-life with Br substitution) .
  • Hydrogen-bond donors : Methoxy groups improve solubility but reduce membrane permeability (logP >3.5 correlates with poor bioavailability) .
  • Synthetic diversification : Late-stage Pd-catalyzed arylations () enable rapid generation of analogs for SAR libraries .

Q. What crystallographic insights explain intermolecular interactions in solid-state forms?

Methodological Answer: Single-crystal X-ray diffraction () reveals:

  • Packing motifs : Weak C–H⋯F (3.2–3.5 Å) and π-π stacking (3.8 Å) dominate.
  • Conformational flexibility : Dihedral angles (e.g., 84.15° for trimethoxyphenyl groups) influence crystal symmetry and solubility .
  • Polymorphism screening : Vary solvent systems (e.g., ethanol vs. acetonitrile) to isolate metastable forms with distinct dissolution profiles .

Q. How is regioselectivity controlled during synthetic modifications?

Methodological Answer: Pd-catalyzed C–H activation ( ) requires:

  • Directing groups : Pyridine or imidazole rings orient metal insertion at specific positions.
  • Solvent effects : DMF enhances para-selectivity (>90% in ’s arylations) .
  • Steric maps : Molecular mechanics simulations (e.g., MMFF94) predict steric hindrance at ortho/meta positions .

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